Cas no 16488-58-7 (2-Iodo-4-methylthiophene)
2-Iodo-4-methylthiophene Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-4-methylthiophene
- EN300-1270057
- 16488-58-7
- SCHEMBL2557340
- DTXSID80631715
- MWHJEWBLTYDUKD-UHFFFAOYSA-N
- DA-26092
- Thiophene, 2-iodo-4-methyl-
-
- Inchi: 1S/C5H5IS/c1-4-2-5(6)7-3-4/h2-3H,1H3
- InChI Key: MWHJEWBLTYDUKD-UHFFFAOYSA-N
- SMILES: IC1=CC(=CS1)C
Computed Properties
- Exact Mass: 223.91567g/mol
- Monoisotopic Mass: 223.91567g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 65.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 28.2Ų
2-Iodo-4-methylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199534-1g |
2-iodo-4-methylthiophene |
16488-58-7 | 95% | 1g |
$830 | 2021-08-05 | |
| Alichem | A169004425-1g |
2-Iodo-4-methylthiophene |
16488-58-7 | 95% | 1g |
$721.14 | 2022-04-02 | |
| Chemenu | CM199534-1g |
2-iodo-4-methylthiophene |
16488-58-7 | 95% | 1g |
$830 | 2023-01-19 | |
| Enamine | EN300-1270057-0.05g |
2-iodo-4-methylthiophene |
16488-58-7 | 0.05g |
$1080.0 | 2023-06-08 | ||
| Enamine | EN300-1270057-0.1g |
2-iodo-4-methylthiophene |
16488-58-7 | 0.1g |
$1131.0 | 2023-06-08 | ||
| Enamine | EN300-1270057-0.25g |
2-iodo-4-methylthiophene |
16488-58-7 | 0.25g |
$1183.0 | 2023-06-08 | ||
| Enamine | EN300-1270057-0.5g |
2-iodo-4-methylthiophene |
16488-58-7 | 0.5g |
$1234.0 | 2023-06-08 | ||
| Enamine | EN300-1270057-1.0g |
2-iodo-4-methylthiophene |
16488-58-7 | 1g |
$1286.0 | 2023-06-08 | ||
| Enamine | EN300-1270057-2.5g |
2-iodo-4-methylthiophene |
16488-58-7 | 2.5g |
$2520.0 | 2023-06-08 | ||
| Enamine | EN300-1270057-5.0g |
2-iodo-4-methylthiophene |
16488-58-7 | 5g |
$3728.0 | 2023-06-08 |
2-Iodo-4-methylthiophene Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-Iodo-4-methylthiophene
2-Iodo-4-methylthiophene (CAS No. 16488-58-7): A Comprehensive Overview
2-Iodo-4-methylthiophene, also known by its CAS registry number 16488-58-7, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of thiophenes, which are five-membered aromatic heterocycles containing sulfur as one of the ring atoms. The presence of an iodine substituent at the 2-position and a methyl group at the 4-position imparts unique electronic and structural properties to this molecule, making it a valuable building block in various chemical reactions and applications.
The synthesis of 2-Iodo-4-methylthiophene is typically achieved through the iodination of 4-methylthiophene, a process that can be carried out using iodine in the presence of a suitable oxidizing agent or via electrophilic substitution reactions. The compound is characterized by its deep yellow crystalline solid form and its stability under normal conditions. Its molecular formula is C5H5IS, with a molecular weight of approximately 206.13 g/mol. The compound exhibits a melting point around 100°C and is sparingly soluble in common organic solvents such as dichloromethane and diethyl ether.
One of the most notable features of 2-Iodo-4-methylthiophene is its reactivity towards nucleophilic aromatic substitution (NAS) reactions. The electron-withdrawing effect of the iodine atom at the 2-position activates the thiophene ring towards nucleophilic attack, particularly at the para position (position 4). This reactivity has been exploited in numerous studies to construct complex thiophene-based architectures, including biaryls, heterocycles, and functionalized materials. Recent advancements in NAS chemistry have further enhanced the efficiency and selectivity of these reactions, enabling the synthesis of highly functionalized derivatives with potential applications in drug discovery and materials science.
In terms of electronic properties, 2-Iodo-4-methylthiophene exhibits a conjugated π-system that contributes to its aromaticity and stability. The presence of sulfur in the ring introduces unique electronic characteristics, such as reduced bandgap energies compared to benzene analogs. This property makes thiophenes like 2-Iodo-4-methylthiophene attractive candidates for use in organic electronics, including organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors (FETs). Recent studies have focused on modifying the substituents on thiophene rings to optimize their electronic properties for specific applications.
The methyl group at position 4 of 2-Iodo-4-methylthiophene plays a crucial role in modulating both the physical and chemical properties of the molecule. It acts as an electron-donating group through sigma donation, which can influence the reactivity of the thiophene ring towards various chemical transformations. Additionally, this substituent contributes to the steric bulkiness of the molecule, which can impact its solubility and intermolecular interactions. Researchers have explored how varying substituents on thiophenes can be used to fine-tune these properties for specific purposes.
Recent research has highlighted the potential of 2-Iodo-4-methylthiophene as a precursor for synthesizing advanced materials with tailored functionalities. For instance, coupling reactions involving this compound have been used to construct two-dimensional covalent organic frameworks (COFs) with high surface areas and porosity. These materials hold promise for applications in gas storage, catalysis, and sensing technologies. Furthermore, its use as an intermediate in medicinal chemistry has been explored due to its ability to participate in bioisosteric replacements and scaffold modifications.
In conclusion, 2-Iodo-4-methylthiophene (CAS No. 16488-58-7) is a versatile compound with a rich structural framework that enables diverse chemical transformations and applications across multiple disciplines. Its unique combination of electronic properties, reactivity towards nucleophilic substitution, and substituent effects make it an invaluable tool for researchers aiming to develop novel materials and compounds with tailored functionalities.
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